methyl (4E)-N-cyanomorpholine-4-carboximidothioate
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Overview
Description
Methyl (4E)-N-cyanomorpholine-4-carboximidothioate is a chemical compound with a unique structure that includes a morpholine ring, a cyano group, and a carboximidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-N-cyanomorpholine-4-carboximidothioate typically involves the reaction of morpholine derivatives with cyanating agents and thiocarboximidate precursors. One common method includes the use of a base-catalyzed reaction where morpholine is reacted with a cyanating agent such as cyanogen bromide, followed by the introduction of a thiocarboximidate group under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4E)-N-cyanomorpholine-4-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Methyl (4E)-N-cyanomorpholine-4-carboximidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (4E)-N-cyanomorpholine-4-carboximidothioate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The thiocarboximidate moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl (4E)-N-cyanomorpholine-4-carboximidothioate can be compared with other compounds that have similar functional groups or structural features:
Morpholine derivatives: These compounds share the morpholine ring and may have similar solubility and bioavailability properties.
Cyanomorpholine compounds: These compounds contain the cyano group and morpholine ring, making them structurally similar.
Carboximidothioate compounds: These compounds have the thiocarboximidate moiety and may exhibit similar reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (4E)-N-cyanomorpholine-4-carboximidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/C#N)/N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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